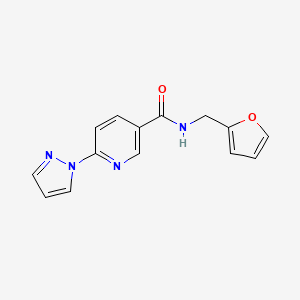
Diethyl1,3-Acetonedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a clear, colorless to pale yellow liquid that is slightly soluble in chloroform and ethyl acetate . This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 1,3-acetonedicarboxylate can be synthesized through the esterification of 1,3-acetonedicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, diethyl 1,3-acetonedicarboxylate is produced on a larger scale using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with high yields .
化学反应分析
Types of Reactions
Diethyl 1,3-acetonedicarboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aryl azides in the presence of sodium ethoxide to form 1,2,3-triazole derivatives.
Michael Addition: It participates in Michael addition reactions with electron-deficient alkenes.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles and quinolines.
Common Reagents and Conditions
Common reagents used in reactions with diethyl 1,3-acetonedicarboxylate include sodium ethoxide, N,N-dimethylformamide dimethyl acetal (DMFDMA), and various bases such as DMAP (4-dimethylaminopyridine) . Reaction conditions often involve heating and the use of solvents like ethanol.
Major Products Formed
The major products formed from reactions with diethyl 1,3-acetonedicarboxylate include:
1,2,3-Triazoles: Formed through condensation with aryl azides.
Fluorenone-Fused Coumarins: Synthesized via base-catalyzed reactions with 2-hydroxybenzylidene indenediones.
Pyrazoles and Quinolines: Resulting from cyclization reactions.
科学研究应用
Diethyl 1,3-acetonedicarboxylate has numerous applications in scientific research:
作用机制
The mechanism of action of diethyl 1,3-acetonedicarboxylate involves its reactivity as a β-keto ester. It can undergo nucleophilic addition reactions due to the presence of the carbonyl groups, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and products formed.
相似化合物的比较
Similar Compounds
Dimethyl 1,3-acetonedicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
1,3-Acetonedicarboxylic Acid: The parent acid form of diethyl 1,3-acetonedicarboxylate.
Ethyl Acetoacetate: Another β-keto ester with similar reactivity but different applications.
Uniqueness
Diethyl 1,3-acetonedicarboxylate is unique due to its ability to form a wide range of heterocyclic compounds and its versatility in various synthetic applications. Its reactivity and stability make it a valuable compound in organic synthesis .
属性
CAS 编号 |
105-50-5 |
|---|---|
分子式 |
C12H13NO4S |
分子量 |
0 |
同义词 |
1,3-Acetonedicarboxylicaciddiethylester~Diethyl3-oxoglutarate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



